4-Amino-N-decylbenzamide
Description
4-Amino-N-decylbenzamide is an aromatic amide derivative featuring a benzamide core substituted with a decyl alkyl chain at the amide nitrogen and an amino group at the para position of the benzene ring. For instance, 4-aminobenzamide (a simpler analogue lacking the decyl chain) is noted as a substrate analogue in enzyme studies . The decyl chain in this compound likely enhances lipophilicity, making it suitable for applications requiring membrane interaction or surfactant behavior.
Properties
CAS No. |
64026-27-3 |
|---|---|
Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-amino-N-decylbenzamide |
InChI |
InChI=1S/C17H28N2O/c1-2-3-4-5-6-7-8-9-14-19-17(20)15-10-12-16(18)13-11-15/h10-13H,2-9,14,18H2,1H3,(H,19,20) |
InChI Key |
RBYXHSYVYKSOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The decyl chain in this compound significantly increases hydrophobicity compared to phenyl or methoxy-substituted analogues, suggesting utility in surfactant or lipid-based formulations.
- Electronic Effects: Substituents like nitro (-NO2) or methoxy (-OCH3) alter electron density, affecting reactivity. For example, the nitro group in N-[4-(acetylamino)phenyl]-4-nitrobenzamide may reduce nucleophilicity compared to amino-substituted analogues .
- Hydrogen Bonding: Compounds with multiple amino groups (e.g., 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide) exhibit stronger hydrogen-bonding capacity, influencing crystal packing and solubility .
Research Findings and Trends
- Crystallography: Hydrazide derivatives (e.g., 4-(Dimethylamino)benzohydrazide) exhibit hydrogen-bonded networks, a feature likely shared by this compound due to its amide and amino groups .
- Synthetic Flexibility : The modular structure of benzamide derivatives allows for tailored substitutions (e.g., methoxy, nitro) to optimize properties for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
